molecular formula C14H20N2O2 B181907 N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide CAS No. 32280-53-8

N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide

Cat. No. B181907
CAS RN: 32280-53-8
M. Wt: 248.32 g/mol
InChI Key: OBHHXCJJZMCBMO-UHFFFAOYSA-N
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Description

“N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide” is a complex organic compound. It contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen . The presence of the dimethylphenyl group suggests that this compound may have aromatic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The acetamide group would likely participate in hydrogen bonding, leading to a polar molecule . The dimethylphenyl group would likely contribute to the overall stability of the molecule due to the aromaticity .


Physical And Chemical Properties Analysis

Based on its structure, “N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide” is likely to be a solid at room temperature. The presence of polar groups like the acetamide could make it soluble in polar solvents .

Scientific Research Applications

Potent Inducers of Differentiation

Research has identified a group of compounds, including polymethylene bisacetamides, which are potent inducers of erythroid differentiation in murine erythroleukemia cells. These compounds, through structural modification, have shown significant effectiveness in inducing differentiation pathways in cultured cells, suggesting their potential application in therapeutic strategies targeting certain types of leukemia (Reuben et al., 1976).

Oxidative Radical Cyclization

Another application is in the field of organic synthesis, where specific acetamides serve as substrates in oxidative radical cyclization reactions. This process leads to the formation of compounds like erythrinanes, which have potential applications in drug discovery and development due to their structural complexity and biological activity (Chikaoka et al., 2003).

Thermodynamic Studies

Acetamides, including derivatives similar to N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide, have been extensively studied for their thermodynamic properties. These studies provide valuable data on phase behavior, vapor pressures, and heat capacities, essential for designing processes in chemical engineering and materials science (Štejfa et al., 2020).

Electrochemical Studies

Research into the modification of bipyridyl ligands with methyl acetamidomethyl groups has shown that such modifications can enhance the electrocatalytic reduction of carbon dioxide by Re(I) fac-tricarbonyl chloride complexes. These findings indicate potential applications in the development of more efficient and lower-overpotential catalysts for CO2 reduction, contributing to technologies aimed at carbon capture and utilization (Machan et al., 2014).

Structural Analysis

The structural analysis and conformational studies of acetamide derivatives, including N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, have contributed to understanding the molecular basis of potential pesticides. Such studies are crucial for the design and development of new agrochemicals with improved efficacy and safety profiles (Olszewska et al., 2011).

properties

IUPAC Name

N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-5-10(2)14(8-16-12(4)18)6-13(9)7-15-11(3)17/h5-6H,7-8H2,1-4H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHHXCJJZMCBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CNC(=O)C)CNC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303881
Record name N,N'-[(4,6-Dimethyl-1,3-phenylene)bis(methylene)]diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide

CAS RN

32280-53-8
Record name NSC163172
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-[(4,6-Dimethyl-1,3-phenylene)bis(methylene)]diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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